1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at position 1 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 4-methoxyphenyl group. This structural architecture combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-7-5-10(6-8-13)16-20-17(26-22-16)14-15(19)24(23-21-14)12-4-2-3-11(18)9-12/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNDODMSHKZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates structural motifs known for their biological activity. Specifically, the 1,2,4-oxadiazole and triazole rings are recognized for their therapeutic potential in various fields, including oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 364.82 g/mol. Its structure features a 3-chlorophenyl group and a 4-methoxyphenyl group linked through an oxadiazole moiety to a triazole ring.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. A study highlighted that derivatives with electron-withdrawing groups at the para position showed enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation, including thymidylate synthase and HDAC (histone deacetylase) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-chlorophenyl)-4-[...]-triazol | MCF-7 | 12.5 | HDAC inhibition |
| 1,2,4-Oxadiazole Derivative A | HeLa | 10.0 | Thymidylate synthase inhibition |
| 1,3-benzothiazole derivative | A549 (lung cancer) | 15.0 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like chlorine) is often correlated with increased antimicrobial potency due to enhanced lipophilicity and membrane permeability .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-chlorophenyl)-4-[...]-triazol | E. coli | 32 µg/mL |
| Oxadiazole Derivative B | S. aureus | 16 µg/mL |
| Triazole Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents on the aromatic rings significantly influence the biological activity of oxadiazole and triazole derivatives. For instance:
- Electron-withdrawing groups (e.g., Cl) at the para position enhance anticancer and antimicrobial activities.
- Electron-donating groups (e.g., -OCH₃) can improve antioxidant properties but may reduce anticancer efficacy .
Case Studies
-
Case Study on Anticancer Efficacy:
A recent study synthesized various derivatives of oxadiazoles and tested their effects on MCF-7 cells. The compound exhibited an IC50 value of 12.5 µM, indicating potent anticancer activity attributed to its ability to inhibit HDAC enzymes. -
Case Study on Antimicrobial Properties:
Another study evaluated the antimicrobial activities against a panel of bacteria including E. coli and S. aureus. The compound demonstrated significant activity with MIC values as low as 16 µg/mL against S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that compounds containing both oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, a series of phthalazine derivatives with similar structures were evaluated against human breast cancer cell lines (MCF-7, T-47D, and MDA-MB-231). The results demonstrated that certain derivatives showed potent anticancer activity comparable to standard treatments like cisplatin .
- The docking studies suggested that these compounds interact effectively with dehydrogenase enzymes involved in cancer metabolism, highlighting their potential as targeted cancer therapies .
-
Antimicrobial Properties :
- Triazole derivatives are known for their broad-spectrum antimicrobial activity. The incorporation of oxadiazole into triazole frameworks has been shown to enhance this activity. For example, compounds similar to 1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have been tested against various bacterial strains and exhibited promising results .
- Anti-inflammatory Effects :
Pharmacological Insights
The pharmacological significance of triazole and oxadiazole compounds lies in their diverse mechanisms of action:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, which can disrupt cancer cell proliferation by targeting specific metabolic pathways.
- DNA Interaction : Oxadiazoles are known to interact with DNA, potentially leading to the inhibition of cancer cell growth by inducing apoptosis .
Material Science Applications
The unique structural properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : Compounds with oxadiazole and triazole groups can be utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties.
- Organic Electronics : The electronic properties of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to facilitate charge transport .
Case Study 1: Anticancer Activity Evaluation
In a study published in the Asian Journal of Chemistry, researchers synthesized a series of oxadiazole-triazole hybrids and evaluated their anticancer activity against breast cancer cell lines. Compound 5f demonstrated an IC50 value of 10.21 µM against T-47D cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A comprehensive assessment was conducted on various triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl rings significantly influenced antimicrobial potency, with some derivatives showing activity comparable to established antibiotics .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on logP :
- The target compound’s logP (~4.5) is comparable to its 2,3-dimethylphenyl analog (logP 4.55) , but higher than the dimethoxy-substituted derivative (logP 3.8) . The methoxy group’s polarity likely reduces lipophilicity.
- Chlorine substitution at the ortho position (2-Cl) on the oxadiazole increases logP (~5.0) due to enhanced hydrophobic interactions .
Solubility Trends :
Anti-Inflammatory Activity:
A structurally related triazolethione derivative (compound 159, Scheme 42) exhibited significant anti-inflammatory activity, attributed to the 3-chlorophenyl and 4-methoxyphenyl motifs .
Anticancer Potential:
3-Amino-1,2,4-triazole derivatives (e.g., compound 4.8) demonstrated anticancer activity via pyridinyl and chlorophenyl substituents . The target compound’s oxadiazole moiety may enhance DNA intercalation or enzyme inhibition.
Receptor Antagonism:
Compound 55 (a pyrazole-oxadiazole hybrid) acted as a dual TRPA1/TRPV1 antagonist, highlighting the pharmacological relevance of chlorophenyl and methoxyphenyl groups in receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
